5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide
Overview
Description
5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a chloropyridazine moiety attached to an ethylbenzenesulfonamide group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide typically involves the reaction of 6-chloropyridazine with 2-ethylbenzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridazines.
Scientific Research Applications
5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The compound binds to the active site of the enzyme, preventing the formation of the bacterial cell wall and leading to cell death. The molecular targets include dihydropteroate synthase and dihydrofolate reductase, which are crucial for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfachlorpyridazine: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: A sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine to treat bacterial infections in livestock.
Uniqueness
5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chloropyridazine moiety enhances its binding affinity to bacterial enzymes, making it a potent antimicrobial agent.
Properties
IUPAC Name |
5-(6-chloropyridazin-3-yl)-2-ethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-2-8-3-4-9(7-11(8)19(14,17)18)10-5-6-12(13)16-15-10/h3-7H,2H2,1H3,(H2,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZYJDIDJLSDLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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